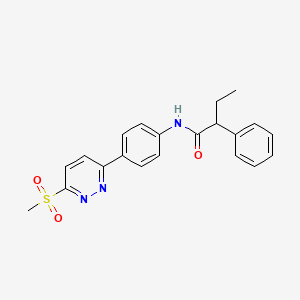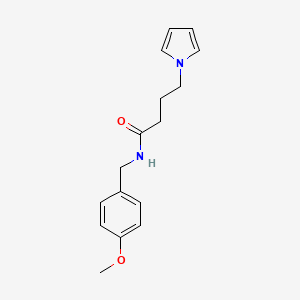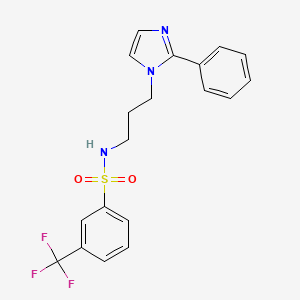
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Agents
Studies have synthesized and evaluated the antimicrobial and antibacterial properties of novel heterocyclic compounds incorporating sulfamoyl moieties, including derivatives similar to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide. These compounds have shown promising results in vitro against bacterial and fungal activities, suggesting potential applications as antimicrobial and antibacterial agents. The synthesis of these compounds involves versatile, readily accessible intermediates and has led to a variety of derivatives that were tested for their biological activities (Darwish et al., 2014; Azab et al., 2013).
Surface Coating and Printing Ink Additive
Compounds containing sulfonamide groups, akin to this compound, have been physically incorporated into polyurethane varnish and printing ink paste. This incorporation showed significant antimicrobial effects when applied to surfaces, suggesting the utility of these compounds in enhancing the antimicrobial properties of coatings and inks. The addition of such compounds also slightly enhanced the physical and mechanical properties of the polyurethane varnish, indicating a beneficial aspect beyond antimicrobial activity (El‐Wahab et al., 2015).
Enzyme-linked Immunosorbent Assay (ELISA) for Sulfonamide Antibiotics
Innovative immunoreagents have been developed for the sensitive detection of a wide range of sulfonamide antibiotic congeners, utilizing ELISA techniques. This approach employs antibodies raised against compounds with structural similarities to this compound, showcasing the compound's relevance in creating diagnostic tools. The developed ELISA can detect sulfonamide antibiotics in milk samples, demonstrating the compound's potential application in food safety and regulatory compliance (Adrián et al., 2009).
Antimicrobial Surface Activity
Research into the surface activity of 1,2,4-triazole derivatives, including sulfonamide-based compounds, highlights their antimicrobial properties and potential as surface-active agents. This indicates the versatility of this compound related compounds in applications requiring antimicrobial surface treatments, further emphasizing their utility in diverse scientific research applications (El-Sayed, 2006).
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-18(15-7-5-4-6-8-15)21(25)22-17-11-9-16(10-12-17)19-13-14-20(24-23-19)28(2,26)27/h4-14,18H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSJTPCGWGBZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)


![2-Cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2712661.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)


![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)
![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)
![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2712680.png)
